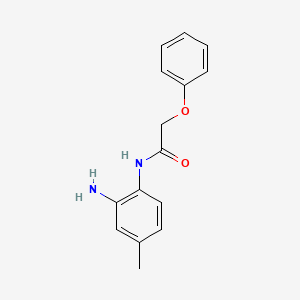
2-adamantyl(1,3-benzodioxol-5-yl)amine
Vue d'ensemble
Description
2-adamantyl(1,3-benzodioxol-5-yl)amine, also known as ADB-X, is a novel psychoactive substance that has been recently gaining attention in the scientific community. This compound belongs to the class of phenethylamines and has been found to exhibit stimulant and entactogenic properties.
Applications De Recherche Scientifique
Antibacterial Activity
2-Adamantyl(1,3-benzodioxol-5-yl)amine and related compounds have been studied for their antibacterial properties. A study synthesized N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, which exhibited moderate antibacterial activity, indicating potential for further exploration in antimicrobial applications (Aziz‐ur‐Rehman et al., 2015).
Molecular Structure Analysis
Research on adamantane-1,3,4-thiadiazole derivatives, which are closely related to 2-adamantyl(1,3-benzodioxol-5-yl)amine, has provided insights into non-covalent interactions within these molecules. The study employed crystallographic and quantum theory analyses, indicating the relevance of these compounds in material science and molecular design (El-Emam et al., 2020).
Catalysis and Organic Synthesis
The compound has also been investigated in the context of organic synthesis and catalysis. For example, diiron(III) complexes of tridentate 3N ligands, which include adamantane-related structures, have been studied as catalysts for the hydroxylation of alkanes, demonstrating the compound's utility in organic reaction mechanisms (Sankaralingam & Palaniandavar, 2014).
Pharmaceutical Research
In pharmaceutical research, adamantyl-based compounds, including derivatives of 2-adamantyl(1,3-benzodioxol-5-yl)amine, are noted for their significance in treatments for various conditions such as neurological disorders and diabetes. Their versatility in drug design is highlighted, indicating a broad scope of medical applications (Chidan Kumar et al., 2015).
Antimicrobial and Anti-HIV-1 Activity
Another study explored the antimicrobial and anti-HIV-1 potential of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, derivatives similar to 2-adamantyl(1,3-benzodioxol-5-yl)amine. The findings indicated significant activity against certain bacteria and HIV-1 (El-Emam et al., 2004).
Propriétés
IUPAC Name |
N-(2-adamantyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOPSESJFDBQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)



![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)
![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)